molecular formula C7H6ClF3N2 B11894446 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B11894446
M. Wt: 210.58 g/mol
InChI Key: WWKCLUXXYGFEIN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the second position, an ethyl group at the fourth position, and a trifluoromethyl group at the sixth position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-ethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group, being highly electronegative, can influence the compound’s interaction with biological targets by enhancing its binding affinity and specificity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The ethyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-ethylpyrimidine

Uniqueness

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the ethyl and trifluoromethyl groups on the pyrimidine ring. This combination of substituents can impart distinct electronic and steric properties, making the compound particularly valuable in the design of new molecules with specific biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of the compound, which can be advantageous in drug development.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H6ClF3N2/c1-2-4-3-5(7(9,10)11)13-6(8)12-4/h3H,2H2,1H3

InChI Key

WWKCLUXXYGFEIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)C(F)(F)F

Origin of Product

United States

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